2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid
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Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid is a useful research compound. Its molecular formula is C13H18N2O5 and its molecular weight is 282.296. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Reactions
- A notable study by Trifunović et al. (2010) details an efficient synthesis method for N-substituted 1,3-oxazinan-2-ones through a three-component, one-pot reaction. This synthesis involves tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating the chemical's versatility in creating chiral products like (2S)-2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).
Molecular Structure and Hydrogen Bonding
- Research conducted by Dobbin et al. (1993) explores the hydrogen bonding in derivatives of 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid and related compounds. This study, using 1H NMR spectroscopy and X-ray crystallography, reveals insights into the structural aspects of these compounds, highlighting the strength and nature of hydrogen bonding which could influence their applications in material science and pharmaceuticals (Dobbin et al., 1993).
Immunobiological Activity
- Doláková et al. (2005) synthesized 2-amino-3-(purin-9-yl)propanoic acids and examined their immunostimulatory and immunomodulatory potency. The study found significant enhancement in the secretion of chemokines RANTES and MIP-1alpha by some compounds, with the most potent being a 2-amino-6-sulfanylpurine derivative. This research underlines the potential immunobiological applications of these compounds in enhancing the immune response (Doláková et al., 2005).
Kinetics and Mechanism of Thermal Gas-phase Elimination
- Al-Awadi et al. (2000) investigated the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, providing a comprehensive understanding of the thermal stability and decomposition pathways of these compounds. Such studies are crucial for applications in material science, especially in the design of thermal resistant materials and chemicals (Al-Awadi et al., 2000).
Luminescence Sensitization by Nanoparticles
- Tigaa et al. (2017) synthesized compounds including 2,6-Bis(diethylamide)-4-oxo(3-thiopropane)pyridine and used them to sensitize the emission of LnIII ions. When used to cap ZnS nanoparticles, these compounds facilitated sensitized LnIII-centered emission, demonstrating potential applications in the development of advanced luminescent materials (Tigaa et al., 2017).
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-oxo-1H-pyridin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)6-8-4-5-14-10(16)7-8/h4-5,7,9H,6H2,1-3H3,(H,14,16)(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEORFPPJRXONHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=O)NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287260-03-9 |
Source
|
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(2-hydroxypyridin-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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